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For researchers, scientists, and drug development professionals, the choice of buffer is a

critical determinant of success in RNA electrophoresis. The integrity of RNA is paramount for

downstream applications, and the buffering system plays a pivotal role in preserving it. This

guide provides an objective comparison of MOPS and Tris-based buffers for denaturing RNA

agarose gel electrophoresis, supported by theoretical principles and established experimental

protocols.

The primary goal of denaturing RNA electrophoresis is to separate RNA molecules based on

their size. This requires a denaturing agent, typically formaldehyde, to eliminate secondary

structures that can affect migration. The choice of buffer is crucial for maintaining a stable pH

that both preserves RNA integrity and ensures the effectiveness of the denaturing agent.

Chemical Properties: A Tale of Two Buffers
MOPS (3-(N-morpholino)propanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane) are

two of the most common buffering agents in molecular biology. However, their chemical

properties make them suitable for very different applications, particularly in the context of RNA

analysis.

MOPS is a zwitterionic buffer with a pKa of 7.2.[1] This means it provides its strongest buffering

capacity around a neutral pH, which is ideal for maintaining the stability of RNA.[1][2] RNA is

susceptible to hydrolysis at alkaline pH, making a neutral to slightly acidic environment

preferable.[2]
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Tris, on the other hand, is a primary amine with a pKa of approximately 8.1 at 25°C.[1] This

makes it an effective buffer in the alkaline range of 7.0 to 9.0. While widely used for DNA

electrophoresis in the form of Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), its higher

pKa is a significant disadvantage for denaturing RNA electrophoresis.[1][3]

The primary issue with using Tris-based buffers for formaldehyde-containing RNA gels is the

instability of the formaldehyde-RNA adduct at alkaline pH.[4] Formaldehyde denatures RNA by

reacting with the imino and amino groups of the bases. This reaction is reversible and the

adduct is only stable below pH 7.0.[4] At the typical pH of Tris buffers (around 8.3 for TBE), the

formaldehyde will dissociate from the RNA, leading to incomplete denaturation and anomalous

migration.[4]

Performance in RNA Electrophoresis: A Clear
Winner
The theoretical advantages of MOPS translate directly into superior performance for denaturing

RNA electrophoresis.

Feature MOPS Buffer
Tris-based Buffers
(TAE/TBE)

Optimal Buffering pH ~7.0[1] ~8.3[4]

RNA Integrity

High. The near-neutral pH

minimizes RNA degradation.[1]

[2]

Lower. The alkaline pH can

lead to RNA hydrolysis.[5]

Denaturation Efficiency

High. The pH maintains the

stability of the formaldehyde-

RNA adduct.[4]

Low. The alkaline pH causes

dissociation of the

formaldehyde-RNA adduct.[4]

Band Resolution
Good for a wide range of RNA

sizes.[6]

Poor for denatured RNA.

Bands may be smeared or

migrate incorrectly.[4]

Reproducibility

High. Well-established

protocols provide consistent

results.[6]

Low for denaturing

applications. Results are often

unreliable.
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While direct quantitative comparisons using metrics like RNA Integrity Number (RIN) in a

denaturing Tris-based system are scarce in the literature due to its unsuitability, the consensus

in the scientific community overwhelmingly favors MOPS. The use of Tris for this application is

strongly discouraged as it compromises the fundamental principles of denaturing RNA

electrophoresis.

Experimental Protocols
MOPS-Formaldehyde Denaturing Agarose Gel
Electrophoresis
This is the standard and recommended protocol for analyzing RNA integrity and size.

1. Preparation of 10X MOPS Buffer (pH 7.0):

0.4 M MOPS (free acid)

0.1 M Sodium Acetate

0.01 M EDTA Dissolve in DEPC-treated water and adjust the final pH to 7.0.[2][7] Filter-

sterilize and store protected from light. Do not autoclave, as it can cause the buffer to turn

yellow.[2]

2. Preparation of 1.2% Denaturing Agarose Gel (100 mL):

Agarose: 1.2 g

DEPC-treated Water: 72 mL

10X MOPS Buffer: 10 mL

37% Formaldehyde: 18 mL Microwave the agarose in water until dissolved. Cool to about

60°C in a fume hood, then add the 10X MOPS buffer and formaldehyde.[7] Swirl to mix and

pour the gel.

3. RNA Sample Preparation (per sample):

RNA Sample: up to 20 µg
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10X MOPS Buffer: 2 µL

Formaldehyde (37%): 3.5 µL

Formamide: 10 µL Incubate at 65°C for 15 minutes and then place on ice.[8] Add loading dye

before loading onto the gel.

4. Electrophoresis: Place the gel in an electrophoresis tank with 1X MOPS running buffer (10X

MOPS buffer diluted in DEPC-treated water, with formaldehyde added to a final concentration

of 2.2 M).[8] Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[6]

Alternative Protocol: TAE/Formamide Non-denaturing
Gel Electrophoresis
A study has shown that comparable results to the MOPS/formaldehyde system can be

achieved by denaturing the RNA in formamide prior to electrophoresis on a standard TAE gel.

[9][10] This method offers a less toxic alternative to formaldehyde-containing gels.

1. RNA Sample Denaturation: Mix the RNA sample with an equal volume of a loading buffer

containing formamide and heat at 65-70°C for 5-10 minutes before loading.[11]

2. Electrophoresis: Run the samples on a standard agarose gel prepared with 1X TAE buffer.[9]

[10]
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MOPS-Formaldehyde Protocol

Tris-based Buffers (Not Recommended for Denaturing Gels)
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Comparison of MOPS and Tris-based buffer workflows for RNA electrophoresis.
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Logical Relationship of Buffer Choice and RNA
Integrity

Buffer Selection

Key Chemical Properties

Impact on Denaturing RNA Electrophoresis

Experimental Outcome

MOPS Buffer

pKa ~7.2
(Neutral Buffering)

Tris Buffer

pKa ~8.1
(Alkaline Buffering)

Maintains RNA Stability Stabilizes Formaldehyde-RNA Adduct Risk of RNA Degradation Instability of Formaldehyde-RNA Adduct

Accurate Sizing &
Good Resolution

Inaccurate Sizing &
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Click to download full resolution via product page

Decision pathway for buffer selection in denaturing RNA electrophoresis.

Conclusion
For denaturing RNA agarose gel electrophoresis, MOPS is the unequivocally superior buffer

choice over Tris-based systems like TAE and TBE. Its ability to maintain a stable, near-neutral

pH is essential for preserving RNA integrity and ensuring the effective denaturation of RNA by

formaldehyde. While Tris buffers are the standard for DNA electrophoresis, their alkaline nature

makes them unsuitable for denaturing RNA analysis. Researchers seeking reliable and
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reproducible RNA electrophoresis results should adhere to established MOPS-formaldehyde

protocols. For those looking to avoid formaldehyde, alternative methods involving RNA

denaturation with formamide prior to electrophoresis on a TAE gel may be considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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